N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide
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Description
“N-(3-Carbamoyl-5-phenyl-thiophen-2-yl)-succinamic acid” is a chemical compound with the molecular formula C15H14N2O4S and a molecular weight of 318.353 . Another related compound is “N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxybenzofuran-2-carboxamide” with a molecular formula of C21H16N2O4S and a molecular weight of 392.43.
Scientific Research Applications
Synthesis and Antimicrobial Properties
Researchers have synthesized a range of compounds with structural similarities to N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide, demonstrating significant antibacterial and antimicrobial activities. For example, a study by Limban et al. (2011) on the synthesis of acylthioureas showed potential in developing novel antimicrobial agents with antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). Another research by Atta and Abdel‐Latif (2021) focused on the anticancer activity of thiophene-2-carboxamide derivatives, highlighting the potential of such compounds in inhibiting cancer cell growth through structural modifications (Atta & Abdel‐Latif, 2021).
Green Chemistry Approaches
Sowmya et al. (2018) discussed the synthesis of thiophenyl pyrazoles and isoxazoles, adopting green chemistry methodologies to produce compounds with potential antibacterial and antifungal activities. This study exemplifies the application of eco-friendly synthesis techniques in creating bioactive molecules (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).
Electrosynthesis and Electrochromic Properties
The electrosynthesis and electrochromic properties of polythiophene derivatives have been explored, indicating the utility of such compounds in developing materials with customizable optical properties. For instance, Tóth et al. (2011) reported on the electrochemical synthesis of carboxylic acid functionalized polythiophenes, showcasing their potential in bioactive molecule immobilization and nanoparticle synthesis (Tóth, Janáky, Hiezl, & Visy, 2011).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of derivatives also encompass anticancer, antibacterial, and antifungal applications. Research by Chiriapkin et al. (2021) optimized the synthesis and HPLC analysis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, predicting their use in developing new pharmaceuticals with cytostatic, antitubercular, and anti-inflammatory activities (Chiriapkin, Kodonidi, & Larsky, 2021).
properties
IUPAC Name |
2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S2/c17-12-7-9(13(18)24-12)15(22)20-16-10(14(19)21)6-11(23-16)8-4-2-1-3-5-8/h1-7H,(H2,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFJMAMGNRCQBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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